

Application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in pharmaceutical manufacturing.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

Application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Pharmaceutical Manufacturing

Version: 1.0

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3) is a versatile aromatic sulfonic acid derivative recognized for its role as a key intermediate in various chemical syntheses.^{[1][2]} Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, allows for diverse chemical reactivity, making it a valuable building block in the synthesis of complex molecules.^[2] While its primary and well-documented application lies within the dye industry as a precursor for azo dyes, it is also frequently cited as an important intermediate in the pharmaceutical sector for the synthesis of a variety of compounds with therapeutic potential.^{[1][2][3]} This document provides an overview of its applications, with a focus on its role in chemical synthesis relevant to pharmaceutical manufacturing, alongside detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** is presented in the table below.

Property	Value	Reference
CAS Number	96-67-3	[1] [3]
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[1]
Molecular Weight	234.18 g/mol	
Appearance	White to light yellow crystalline powder	[2]
Melting Point	285 °C (decomposes)	[3]
Solubility in Water	0.1-0.5 g/100 mL at 21.5 °C	[3]
Purity	Typically ≥96-99%	[1] [4]

Application Notes

General Application in Chemical Synthesis

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid serves as a crucial starting material or intermediate in multi-step organic syntheses. Its functional groups can be selectively modified to introduce a variety of other functionalities, making it a versatile scaffold for building more complex molecular architectures. The amino group can be diazotized and coupled to form azo compounds, or it can be acylated or alkylated. The nitro group can be reduced to an amino group, which can then undergo further reactions. The sulfonic acid group enhances water solubility, a desirable property in many applications.

Application in Pharmaceutical Intermediate Synthesis

While specific examples of commercial drugs synthesized directly from **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** are not readily available in public literature, it is widely reported by chemical suppliers and in chemical literature as an important intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#)[\[2\]](#) Its versatile nature is suggested to allow for the

production of drugs with diverse therapeutic properties.^[1] Research indicates its potential use in drug development and as a diagnostic reagent.^[2] The synthesis of novel heterocyclic compounds, a common feature in many pharmaceuticals, is an area where intermediates like this are valuable.

The presence of the sulfonamide precursor moiety (benzenesulfonic acid) and the potential to form various substituted aromatic structures after modification of the amino and nitro groups suggest its utility in synthesizing sulfa drugs or other classes of therapeutic agents. For instance, the synthesis of various 3-amino-4-hydroxy-benzenesulfonamide derivatives with activity in cancer cells has been reported, starting from the related compound 4-hydroxy-3-aminobenzenesulfonamide.

Application in Dye Manufacturing

The most well-documented application of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** is in the manufacturing of azo dyes. The amino group on the benzene ring can be readily diazotized using nitrous acid to form a diazonium salt. This salt can then be coupled with a variety of aromatic compounds (coupling components) such as phenols and anilines to produce a wide range of azo dyes with different colors and properties. These dyes have applications in the textile, ink, and paint industries.^[1]

Experimental Protocols

As specific protocols for the synthesis of named pharmaceuticals from **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** are not publicly available, this section provides a detailed protocol for the synthesis of the title compound itself, and a representative protocol for the synthesis of an azo dye, which illustrates a key reaction of this intermediate.

Protocol 1: Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

This protocol is a general representation of the sulfonation and nitration of an aromatic precursor.

Objective: To synthesize **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** from 2-aminophenol.

Materials:

- 2-Aminophenol
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Distilled water
- Beakers, flasks, and other standard laboratory glassware
- Magnetic stirrer and hot plate
- Filtration apparatus

Procedure:

- **Sulfonation:** In a fume hood, slowly add a stoichiometric amount of 2-aminophenol to an excess of concentrated sulfuric acid in a flask cooled in an ice bath. Stir the mixture until all the 2-aminophenol has dissolved.
- **Nitration:** While maintaining the low temperature, slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture with continuous stirring. The temperature should be carefully monitored and kept below 10 °C.
- **Reaction Completion:** After the addition of the nitrating mixture is complete, allow the reaction to stir at a controlled temperature for a specified period to ensure the completion of the reaction.
- **Isolation:** Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
- **Filtration and Washing:** Collect the precipitate by vacuum filtration and wash it with cold distilled water to remove any remaining acid.

- Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

Expected Yield: The yield can vary depending on the specific reaction conditions but is typically in the range of 70-85%.

Purity Analysis: The purity of the synthesized compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

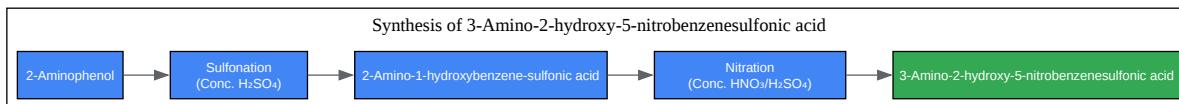
Protocol 2: Synthesis of an Azo Dye using 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

This protocol demonstrates the diazotization of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** and subsequent coupling to form an azo dye.

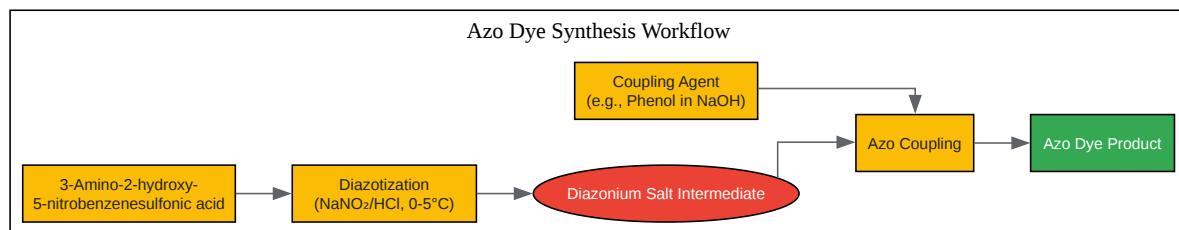
Objective: To synthesize a simple azo dye using **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** and a coupling agent (e.g., phenol).

Materials:

- **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Phenol
- Sodium hydroxide (NaOH)
- Ice
- Standard laboratory glassware


Procedure:

- Diazotization:


- Dissolve a measured amount of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** in a dilute solution of hydrochloric acid, cooling the mixture in an ice bath to 0-5 °C.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the mixture with constant stirring. Maintain the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
- Preparation of Coupling Solution:
 - In a separate beaker, dissolve a stoichiometric amount of phenol in a dilute aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
- Coupling Reaction:
 - Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.
- Isolation and Purification:
 - Allow the coupling reaction to proceed for a short period in the ice bath.
 - Collect the dye precipitate by vacuum filtration.
 - Wash the precipitate with cold water and then a small amount of a suitable organic solvent to remove unreacted starting materials.
 - Recrystallize the crude dye from an appropriate solvent to obtain a pure product.
- Drying: Dry the purified dye in an oven at a suitable temperature.

Visualizations

The following diagrams illustrate the synthesis workflow of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** and its subsequent use in a typical azo dye synthesis.

[Click to download full resolution via product page](#)

Caption: Synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Azo dye synthesis workflow.

Conclusion

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a valuable and versatile chemical intermediate. Its primary, well-established application is in the synthesis of azo dyes. While its importance as an intermediate in the pharmaceutical industry is frequently stated in commercial and technical literature, specific, publicly available examples of its use in the manufacture of named pharmaceutical active ingredients, along with detailed experimental protocols, are scarce. The provided protocols for the synthesis of the compound itself and for a representative azo dye illustrate the key chemical transformations it undergoes. Further research into proprietary and patent literature may reveal more specific applications in pharmaceutical manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 3. Synthesis of some heterocycles of pharmaceutical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in pharmaceutical manufacturing.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275784#application-of-3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid-in-pharmaceutical-manufacturing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com